molecular formula C13H28N2 B13334703 N-(Heptan-4-yl)-1-methylpiperidin-4-amine

N-(Heptan-4-yl)-1-methylpiperidin-4-amine

Cat. No.: B13334703
M. Wt: 212.37 g/mol
InChI Key: BEQFQLCGBTYCCK-UHFFFAOYSA-N
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Description

N-(Heptan-4-yl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a heptan-4-yl group and a methyl group at the nitrogen and carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-4-yl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with heptan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-4-yl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N-(Heptan-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Heptan-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the heptan-4-yl group but has a different core structure.

    1-Methylpiperidin-4-amine: This is a simpler analog without the heptan-4-yl substitution.

Uniqueness

N-(Heptan-4-yl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a heptan-4-yl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-heptan-4-yl-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-4-6-12(7-5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3

InChI Key

BEQFQLCGBTYCCK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC1CCN(CC1)C

Origin of Product

United States

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